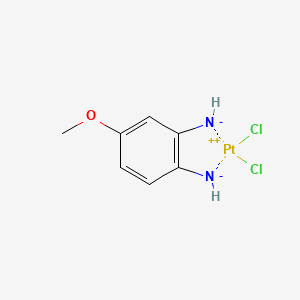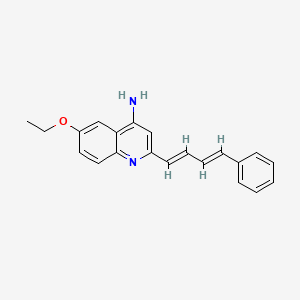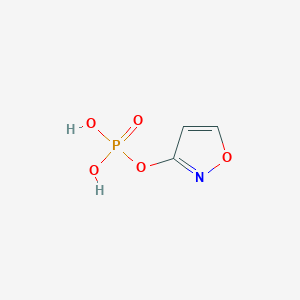
Dichloro(4-methoxy-1,2-benzenediamine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(4-methoxy-1,2-benzenediamine)platinum is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms, a platinum atom, and a 4-methoxy-1,2-benzenediamine ligand. It is often studied for its potential use in medicinal chemistry, particularly in the development of anticancer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-methoxy-1,2-benzenediamine)platinum typically involves the reaction of 4-methoxy-1,2-benzenediamine with a platinum precursor, such as potassium tetrachloroplatinate(II). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(4-methoxy-1,2-benzenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Aplicaciones Científicas De Investigación
Dichloro(4-methoxy-1,2-benzenediamine)platinum has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dichloro(4-methoxy-1,2-benzenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center binds to the DNA, causing cross-linking and disrupting the DNA structure. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis . The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,2-diaminocyclohexane)platinum(II): Similar in structure but with a cyclohexane ligand instead of a 4-methoxy-1,2-benzenediamine ligand.
Cis-dichlorodiammineplatinum(II):
Uniqueness
Dichloro(4-methoxy-1,2-benzenediamine)platinum is unique due to the presence of the 4-methoxy-1,2-benzenediamine ligand, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological molecules, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H8Cl2N2OPt |
|---|---|
Peso molecular |
402.14 g/mol |
Nombre IUPAC |
(2-azanidyl-4-methoxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H8N2O.2ClH.Pt/c1-10-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
RPXKQEMOGACYCE-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)




![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
